Mebezonium Iodide
Overview
Description
Scientific Research Applications
Analytical Toxicology
A study conducted by Morini et al. (2012) explored the distribution of mebezonium iodide in a case of suicide, highlighting its significance in forensic toxicology. The research utilized liquid chromatography-tandem mass spectrometry to analyze the distribution of mebezonium iodide in various biological matrices. This approach provided a sensitive means for determining the presence and concentration of mebezonium iodide in forensic investigations (Morini et al., 2012).
Chemical Ionization Mass Spectrometry
Iyer et al. (2016) discussed the use of iodide-based chemical ionization mass spectrometry (CIMS) for detecting organic and inorganic compounds, including mebezonium iodide. The study indicated that the properties of iodide, such as its significant electronegativity, make it suitable for detecting various compounds with high sensitivity and selectivity. This research demonstrates the potential of using iodide-based CIMS in the analysis of complex chemical compounds (Iyer et al., 2016).
Veterinary Medicine and Toxicology
A study by Lajtai et al. (2016) highlighted the use of Tanax® (containing mebezonium iodide) in veterinary medicine and its potential for abuse. The research provided insight into the presence of mebezonium iodide in Tanax® and its implications in cases of drug abuse or accidental poisoning, emphasizing the need for awareness and control in the use of such veterinary drugs (Lajtai et al., 2016).
Solar Cell Applications
Research on solution-processed formamidinium lead iodide perovskite thin films, including studies by Fang et al. (2015) and Kim et al. (2012), has revealed their potential applications in solar cells. These studies explored the dynamic optical properties and efficiency of these films, indicating their relevance in the development of high-performance solar cells (Fang et al., 2015); (Kim et al., 2012).
Atmospheric Studies
Lee et al. (2014) utilized an iodide-adduct high-resolution time-of-flight chemical-ionization mass spectrometer for studying various atmospheric compounds. This technology demonstrated effectiveness in detecting and analyzing a range of organic and inorganic atmospheric species, highlighting the versatility of iodide-based analytical methods in environmental sciences (Lee et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
trimethyl-[4-[[4-(trimethylazaniumyl)cyclohexyl]methyl]cyclohexyl]azanium;diiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2.2HI/c1-20(2,3)18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)21(4,5)6;;/h16-19H,7-15H2,1-6H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPAAKNARYMZLM-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C.[I-].[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20998132 | |
Record name | 4,4'-Methylenebis(N,N,N-trimethylcyclohexan-1-aminium) diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20998132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mebezonium Iodide | |
CAS RN |
7681-78-9 | |
Record name | Mebezonium iodide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Methylenebis(N,N,N-trimethylcyclohexan-1-aminium) diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20998132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mebezonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.797 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEBEZONIUM IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GVF119EM8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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